2-Bromo-4,6-dichlorobenzenesulfonyl chloride
Overview
Description
2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a technical grade compound with the empirical formula C6H2BrCl3O2S . It is a solid substance and has a molecular weight of 324.41 .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride consists of a benzene ring substituted with bromine, chlorine, and a sulfonyl chloride group . The SMILES string representation isClc1cc(Br)cc(Cl)c1S(Cl)(=O)=O
. Physical And Chemical Properties Analysis
2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a solid substance with a melting point of 37-42 °C . It has a molecular weight of 324.41 .Scientific Research Applications
Synthesis of Complex Molecules
One of the primary applications of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is in the synthesis of complex molecules. For instance, it has been used in palladium-catalyzed direct arylation of heteroaromatics, enabling the efficient synthesis of (poly)halo-substituted bi(hetero)aryls. This method demonstrates the compound's utility in creating arylated heteroarenes with moderate to high yields, facilitating further chemical transformations without cleaving the C–Br bonds. Such advancements have significant implications for developing pharmaceuticals and organic materials (Skhiri et al., 2015).
Chemical Reaction Studies
The reactivity and mechanism of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride in various chemical reactions have been extensively studied. For example, its use in the titrimetric determination of organic compounds with bromine chloride highlights its role in precise analytical methods. Such applications are crucial for understanding the behavior of organic molecules in the presence of halogenating agents and for developing more efficient synthetic routes (Verma et al., 1978).
Advanced Materials Development
Additionally, 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is instrumental in the development of advanced materials. Its chemical properties are exploited in the synthesis of sulfonyl chlorides, which are key intermediates in the production of various functional materials. These materials have applications ranging from catalysis to the construction of electronic devices, demonstrating the compound's versatility in contributing to technological advancements (Kim et al., 1992).
Safety And Hazards
2-Bromo-4,6-dichlorobenzenesulfonyl chloride is classified as a skin corrosive substance (Skin Corr. 1B) . It can cause severe skin burns and eye damage. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-bromo-4,6-dichlorobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl3O2S/c7-4-1-3(8)2-5(9)6(4)13(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBOGDGDIZUVFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372086 | |
Record name | 2-bromo-4,6-dichlorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,6-dichlorobenzenesulfonyl chloride | |
CAS RN |
351003-53-7 | |
Record name | 2-Bromo-4,6-dichlorobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351003-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-4,6-dichlorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 351003-53-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.